molecular formula C10H7BrN2OS B2950164 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile CAS No. 74943-62-7

3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile

Cat. No.: B2950164
CAS No.: 74943-62-7
M. Wt: 283.14
InChI Key: OUKLOOLPPPWUDP-UHFFFAOYSA-N
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Description

3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a nitrile group in the structure suggests potential reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Nitrile Introduction: The propanenitrile group can be introduced via nucleophilic substitution reactions using appropriate nitrile-containing reagents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile would depend on its specific interactions with biological targets. Typically, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine and nitrile groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    6-bromo-2-oxo-1,3-benzothiazole: A simpler analog without the propanenitrile group.

    3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile: Lacks the bromine atom.

Uniqueness

3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile is unique due to the combination of the bromine atom and the nitrile group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2OS/c11-7-2-3-8-9(6-7)15-10(14)13(8)5-1-4-12/h2-3,6H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKLOOLPPPWUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=O)N2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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